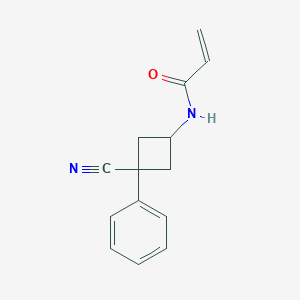
N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide, also known as CP-544326, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclobutane derivatives and has been found to exhibit biological activity against various diseases. In
作用机制
The mechanism of action of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors involved in the development of various diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to reduce seizure activity in animal models of epilepsy. Furthermore, it has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. Additionally, it has been found to exhibit potent biological activity against various diseases. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, its potential toxicity and side effects have not been fully characterized.
未来方向
There are several future directions for the study of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide. One direction is to investigate its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. Furthermore, the development of more potent and selective derivatives of this compound may lead to the discovery of new therapeutic agents. Finally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce potential side effects.
合成方法
The synthesis of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide involves the reaction of 3-bromo-3-phenylcyclobutene with propargylamine, followed by the addition of cyanide ion to the resulting propargylamine intermediate. The final product is obtained by the removal of the protecting group from the cyclobutane ring. This method has been reported to yield high purity and high yield of this compound.
科学研究应用
N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been reported to have potential as an anticancer agent. Several studies have investigated the effects of this compound on various cancer cell lines, and it has been found to induce apoptosis and inhibit cell proliferation.
属性
IUPAC Name |
N-(3-cyano-3-phenylcyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-13(17)16-12-8-14(9-12,10-15)11-6-4-3-5-7-11/h2-7,12H,1,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONNPNADDGYJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC(C1)(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)

![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)
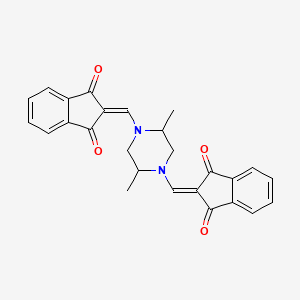
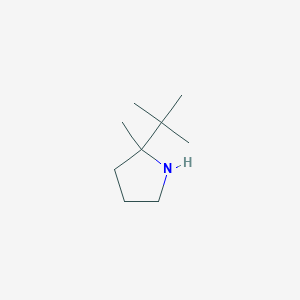
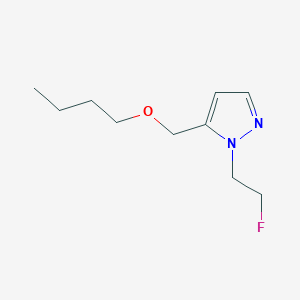

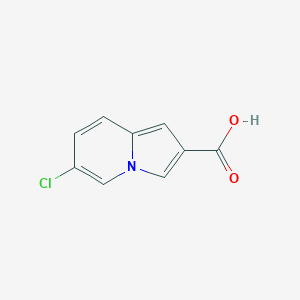
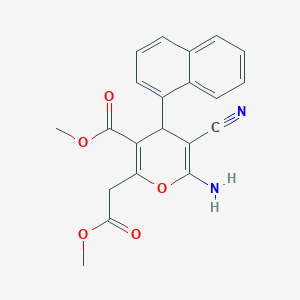
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-2-pyrrolidinone](/img/structure/B2731339.png)

![N-Benzyl-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2731343.png)
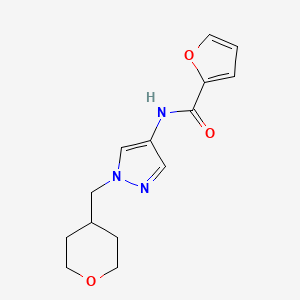
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile](/img/structure/B2731346.png)